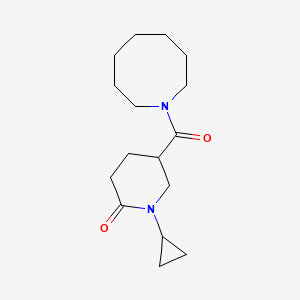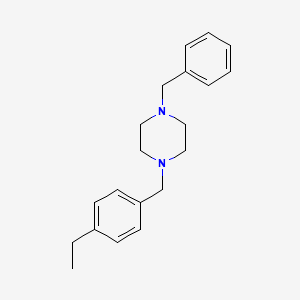![molecular formula C29H29N3O B6111885 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(2-methylphenyl)quinoline](/img/structure/B6111885.png)
4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(2-methylphenyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(2-methylphenyl)quinoline, commonly known as DMQX, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential as a research tool. DMQX belongs to the family of quinoline derivatives and is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. In
作用机制
DMQX acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ion channel and blocking the flow of ions through the channel. This results in a decrease in the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and physiological effects:
DMQX has been shown to have several biochemical and physiological effects in animal studies. It has been shown to decrease the amplitude of AMPA receptor-mediated synaptic currents, reduce the frequency of spontaneous excitatory synaptic currents, and inhibit the induction of long-term potentiation (LTP) in the hippocampus. DMQX has also been shown to have anticonvulsant effects in animal models of epilepsy.
实验室实验的优点和局限性
One of the main advantages of using DMQX in research is its selectivity for AMPA receptors, which allows researchers to study the specific role of these receptors in various neurological processes. However, one limitation of DMQX is its relatively short half-life, which can make it difficult to study the long-term effects of blocking AMPA receptors. Additionally, DMQX has been shown to have off-target effects on other receptors, such as kainate receptors, which can complicate the interpretation of results.
未来方向
There are several future directions for the use of DMQX in research. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DMQX could be used to investigate the potential therapeutic benefits of blocking AMPA receptors in these conditions. Another area of interest is the development of more selective AMPA receptor antagonists that can overcome the limitations of DMQX. Finally, DMQX could be used in combination with other drugs or therapies to enhance their efficacy in treating neurological conditions.
合成方法
DMQX can be synthesized using a multi-step process that involves the reaction of 2-methylphenyl-2,4-dichloroquinoline with 2,3-dimethylaniline and subsequent carbonylation with phosgene. The final product is obtained after purification through crystallization or column chromatography.
科学研究应用
DMQX has been widely used as a research tool in the field of neuroscience due to its ability to selectively block AMPA receptors. AMPA receptors are responsible for mediating fast excitatory neurotransmission in the central nervous system and are involved in several physiological processes, including learning and memory. By blocking these receptors, DMQX can help researchers better understand the role of AMPA receptors in various neurological diseases and conditions.
属性
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[2-(2-methylphenyl)quinolin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O/c1-20-10-8-14-28(22(20)3)31-15-17-32(18-16-31)29(33)25-19-27(23-11-5-4-9-21(23)2)30-26-13-7-6-12-24(25)26/h4-14,19H,15-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJARZOLRRJCFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide](/img/structure/B6111802.png)
![5-[1-(3,4-dimethylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6111808.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid](/img/structure/B6111816.png)

![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6111824.png)

![5-[3,5-dimethyl-2-(1H-pyrazol-1-yl)phenyl]-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6111839.png)

![3-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6111854.png)
![4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6111868.png)
![N'-1-adamantyl-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)urea](/img/structure/B6111878.png)
![3-(4-chlorophenyl)-7-cyclopropyl-2-ethylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6111899.png)

![2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B6111912.png)